4-Bromo-3-nitrobenzotrifluoride
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to 4-Bromo-3-nitrobenzotrifluoride involves intricate reactions that allow for the introduction of bromo, nitro, and trifluoromethyl groups into the benzene ring. A notable reaction is the aromatic nucleophilic substitution with rearrangement seen in reactions between 3-bromo-2-nitrobenzo[b]thiophene and amines, which could be of use for synthesizing derivatives of 4-Bromo-3-nitrobenzotrifluoride (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3-nitrobenzotrifluoride, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has been analyzed using spectroscopic techniques and confirmed by single-crystal X-ray diffraction studies. These analyses include FT-IR, HOMO and LUMO analysis, and NBO analysis, providing insights into the stability and electronic properties of the molecule (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-3-nitrobenzotrifluoride derivatives demonstrate diverse reactivity patterns. For instance, the reactivity with amines resulting in nucleophilic substitution and rearrangement indicates its potential in synthetic chemistry for creating new molecular structures with varied functionalities (Guerrera et al., 1995).
Physical Properties Analysis
The crystal structures of isomers of 3-nitrobenzotrifluoride provide insights into the physical properties of 4-Bromo-3-nitrobenzotrifluoride, revealing how different packing and intermolecular interactions can influence the material's properties. Such structural analysis contributes to understanding the compound's behavior in solid state and potential applications in material science (Lynch & McClenaghan, 2003).
Chemical Properties Analysis
The chemical properties of 4-Bromo-3-nitrobenzotrifluoride can be inferred from studies on related compounds, such as the stability-indicating HPLC-UV analysis of 4-bromomethyl-3-nitrobenzoic acid. Such analyses highlight the stability and reactivity of the nitro and bromo functional groups under various conditions, providing valuable information for the compound's handling and application in synthesis (Freitas et al., 2014).
Scientific Research Applications
Synthesis and Chemical Reactions
Aromatic Nucleophilic Substitution with Rearrangement : 4-Bromo-3-nitrobenzotrifluoride is involved in reactions with amines, leading to unexpected structural rearrangements and formation of N-substituted aromatic compounds. This showcases its role in aromatic nucleophilic substitution reactions with potential in organic synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Lability of the Bromine Atom : Studies on similar compounds, such as bromo-substituted benzimidazoles, show the bromine atom's stability, which is relevant for understanding the reactivity of halogenated aromatic compounds like 4-Bromo-3-nitrobenzotrifluoride (Andreichikov & Simonov, 1970).
Crystal Engineering and Bonding Interactions : Its derivatives, such as chlorophenylsulfanyl nitrobenzotrifluorides, have been studied for their crystal structures, demonstrating the compound's significance in understanding molecular conformation and interactions in solid-state chemistry (Lynch & Mcclenaghan, 2003).
Polymer Science
- Synthesis of Soluble Polyimides : 4-Bromo-3-nitrobenzotrifluoride is a key precursor in the synthesis of new diamine monomers, leading to the development of soluble polyimides with high thermal stability and unique physical properties, important in advanced material sciences (Choi et al., 2008).
Spectroscopy and Molecular Analysis
- Spectroscopic Analysis of Derivatives : Derivatives of 4-Bromo-3-nitrobenzotrifluoride have been analyzed using techniques like FT-IR and X-ray diffraction, contributing to our understanding of molecular structures and electronic properties (Kumar et al., 2014).
Electrophilic Substitution Reactions
- Use in Bromination Reactions : Its role in electrophilic substitution reactions, such as the bromination of nitrobenzene, demonstrates its utility in synthesizing brominated aromatic compounds, which are important intermediates in various chemical syntheses (Sobolev et al., 2014).
Surface Chemistry
- Functionalization of Surfaces : Research shows its use in the chemical functionalization of surfaces, such as glassy carbon electrodes, revealing its potential in surface chemistry and material modification (Actis et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPBNYBZVIGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334434 | |
Record name | 4-Bromo-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrobenzotrifluoride | |
CAS RN |
349-03-1 | |
Record name | 4-Bromo-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-nitro-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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